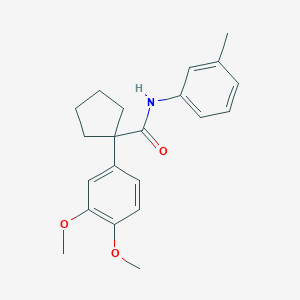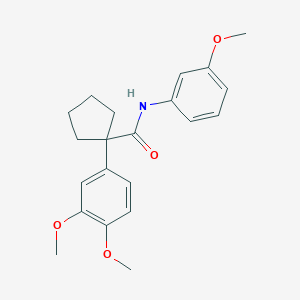![molecular formula C14H14ClN3O3S B215054 N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide CAS No. 55841-85-5](/img/structure/B215054.png)
N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acetylation of 3-chloro-2-methylaniline, followed by sulfonation and subsequent coupling with a pyridine derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro or pyridine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines .
Applications De Recherche Scientifique
N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it likely inhibits the synthesis of folic acid in bacteria, which is essential for their growth and replication. This inhibition occurs through the binding of the compound to the enzyme dihydropteroate synthase, thereby blocking the production of dihydrofolic acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-acetyl-2-bromo-5-chloro-4-methylaniline
- 3-chloro-2-methylaniline
- N-methyl-m-anisidine
Uniqueness
N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct balance of properties that make it suitable for a wide range of applications .
Propriétés
Numéro CAS |
55841-85-5 |
|---|---|
Formule moléculaire |
C14H14ClN3O3S |
Poids moléculaire |
339.8 g/mol |
Nom IUPAC |
N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide |
InChI |
InChI=1S/C14H14ClN3O3S/c1-9-11(15)5-3-6-12(9)17-14-13(7-4-8-16-14)22(20,21)18-10(2)19/h3-8H,1-2H3,(H,16,17)(H,18,19) |
Clé InChI |
CSYDNAQXSHTNGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)S(=O)(=O)NC(=O)C |
SMILES canonique |
CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)S(=O)(=O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-hydroxy-N-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidine-4-carboxamide](/img/structure/B214977.png)
![4-oxo-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B214978.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-3-(4-hydroxyphenyl)quinazolin-4-one](/img/structure/B214981.png)

![1-(3-{[2-(BENZYLSULFANYL)-4,6-DIHYDROXYPYRIMIDIN-5-YL]METHYL}-4-ETHOXYPHENYL)ETHAN-1-ONE](/img/structure/B214987.png)
amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B214989.png)
![7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B214990.png)

![3-[(2-Fluorophenyl)methylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B214995.png)


